

"characterization of 3-Methylnonanedioyl-CoA structure and properties"

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Compound of Interest

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Characterization of 3-Methylnonanedioyl-CoA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylnonanedioyl-CoA is a C10 dicarboxylic acyl-coenzyme A derivative with a methyl branch at the C3 position. While specific experimental data for this molecule is scarce in publicly available literature, its structural features suggest a significant role in intermediary metabolism, particularly in the context of fatty acid oxidation and potential off-target effects in drug development. This guide provides a comprehensive characterization of **3-Methylnonanedioyl-CoA** by extrapolating from the known properties and metabolic pathways of related long-chain dicarboxylic acyl-CoAs and 3-methyl-branched fatty acids. This document outlines its putative structure, physicochemical properties, hypothetical metabolic pathways, and detailed experimental protocols for its synthesis and characterization. All quantitative data presented are based on analogous compounds and should be considered as estimations.

Structure and Physicochemical Properties

The structure of **3-Methylnonanedioyl-CoA** combines the features of a dicarboxylic acid and a methyl-branched fatty acid, esterified to coenzyme A. The presence of two carboxyl groups significantly influences its polarity and solubility compared to monocarboxylic acyl-CoAs. The



methyl group at the 3-position introduces a chiral center and sterically hinders direct betaoxidation.

Inferred Physicochemical Properties

Quantitative data for **3-Methylnonanedioyl-CoA** is not readily available. The following table summarizes the estimated physicochemical properties based on its constituent parts: nonanedioic acid (azelaic acid) and the general properties of long-chain acyl-CoAs.

Property	Estimated Value/Characteristic	Basis of Estimation	
Molecular Formula	C31H52N7O19P3S	Based on the structure of Coenzyme A and 3-methylnonanedioic acid.	
Molecular Weight	~923.7 g/mol	Calculated from the molecular formula.	
Solubility	Soluble in aqueous solutions, especially at neutral or alkaline pH.	Dicarboxylic acids are generally more water-soluble than their monocarboxylic counterparts.[1]	
рКа	Two pKa values are expected for the carboxyl groups, likely in the range of 4.5-5.5.	Based on the pKa values of dicarboxylic acids.[2]	
Stability	The thioester bond is susceptible to hydrolysis, particularly at alkaline pH.	General chemical property of thioesters.	

Metabolic Pathways

The metabolism of **3-Methylnonanedioyl-CoA** is predicted to involve a combination of pathways responsible for the degradation of dicarboxylic acids and branched-chain fatty acids. The primary routes are expected to be peroxisomal alpha- and beta-oxidation.

Formation of 3-Methylnonanedioyl-CoA



Long-chain dicarboxylic acids are typically formed through omega-oxidation of monocarboxylic fatty acids in the endoplasmic reticulum.[3][4] It is plausible that 3-methylnonanoic acid undergoes omega-oxidation to form 3-methylnonanedioic acid, which is then activated to its CoA ester.

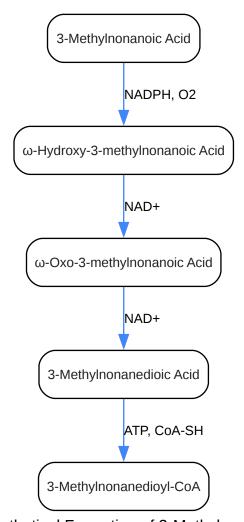


Figure 1: Hypothetical Formation of 3-Methylnonanedioyl-CoA

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Caption: Hypothetical ω -oxidation pathway for the formation of **3-Methylnonanedioyl-CoA**.

Degradation of 3-Methylnonanedioyl-CoA

Due to the methyl group at the C3 (beta) position, **3-Methylnonanedioyl-CoA** cannot directly enter the beta-oxidation spiral. Instead, it is expected to undergo alpha-oxidation to remove the C1 carbon, followed by peroxisomal beta-oxidation of the resulting dicarboxylic acyl-CoA.[5][6]



The alpha-oxidation of 3-methyl-branched fatty acids is a known peroxisomal process.[5][7] This pathway involves the hydroxylation of the alpha-carbon, followed by the cleavage of the C1-C2 bond.[5] The resulting aldehyde is then oxidized to a carboxylic acid, which can subsequently enter beta-oxidation.[5]

Dicarboxylic acids are primarily metabolized via beta-oxidation within peroxisomes.[3][8] This process shortens the carbon chain from both ends, ultimately yielding succinyl-CoA and acetyl-CoA.[9]

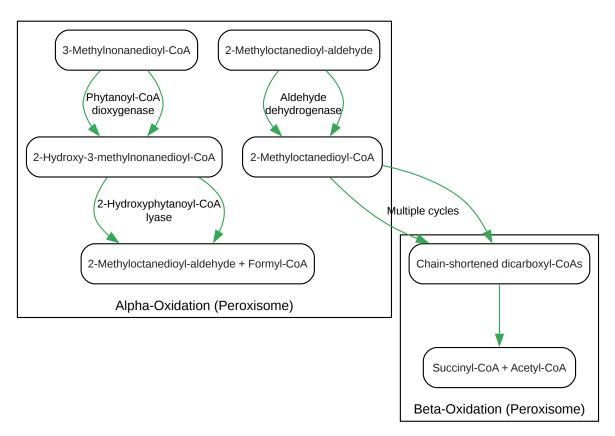


Figure 2: Proposed Degradation Pathway

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Caption: Proposed degradation pathway for **3-Methylnonanedioyl-CoA** via alpha- and beta-oxidation.



Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of **3-Methylnonanedioyl-CoA**, adapted from protocols for similar long-chain acyl-CoA esters.

Synthesis of 3-Methylnonanedioyl-CoA

The synthesis of long-chain acyl-CoA esters can be achieved through several chemical methods, often involving the activation of the carboxylic acid followed by reaction with coenzyme A.[10] An enzymatic approach using a long-chain acyl-CoA synthetase is also a viable option.[10]

Chemical Synthesis Workflow:

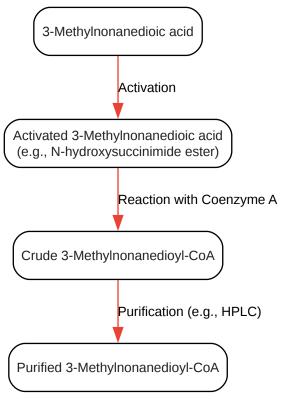


Figure 3: Chemical Synthesis Workflow

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Caption: A generalized workflow for the chemical synthesis of **3-Methylnonanedioyl-CoA**.

Detailed Protocol for Chemical Synthesis:



- · Activation of 3-Methylnonanedioic Acid:
 - Dissolve 3-methylnonanedioic acid in an appropriate organic solvent (e.g., tetrahydrofuran).
 - Add N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in equimolar amounts.
 - Stir the reaction at room temperature for several hours to form the NHS ester.
 - Monitor the reaction by thin-layer chromatography (TLC).
 - Remove the dicyclohexylurea byproduct by filtration.
- Reaction with Coenzyme A:
 - Dissolve the activated 3-methylnonanedioic acid ester in a suitable solvent.
 - Prepare a solution of coenzyme A (lithium salt) in an aqueous buffer (e.g., sodium bicarbonate, pH 8.0).
 - Add the activated ester solution dropwise to the coenzyme A solution with stirring.
 - Maintain the pH of the reaction mixture around 8.0.
 - Allow the reaction to proceed for several hours at room temperature.

Purification:

- Purify the resulting 3-Methylnonanedioyl-CoA using reversed-phase high-performance liquid chromatography (RP-HPLC).
- Use a C18 column with a gradient of acetonitrile in an aqueous buffer (e.g., ammonium acetate).
- Monitor the elution profile by UV absorbance at 260 nm (adenine ring of CoA).
- Collect and lyophilize the fractions containing the desired product.



Characterization by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the identification and quantification of acyl-CoA esters.[11][12]

LC-MS/MS Analysis Workflow:

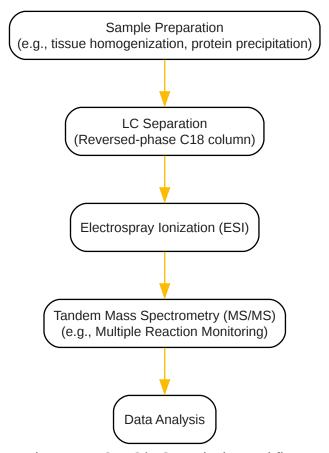


Figure 4: LC-MS/MS Analysis Workflow

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Caption: Workflow for the analysis of **3-Methylnonanedioyl-CoA** by LC-MS/MS.

Detailed Protocol for LC-MS/MS Analysis:

- Sample Preparation:
 - For biological samples, homogenize the tissue in a suitable buffer.



- Precipitate proteins using a cold organic solvent (e.g., acetonitrile) or an acid (e.g., perchloric acid).
- Centrifuge to remove the precipitate and collect the supernatant.
- The use of 5-sulfosalicylic acid for deproteinization can be advantageous as it may not require removal before LC-MS/MS analysis.[13]
- · Liquid Chromatography:
 - Use a C18 reversed-phase column.
 - Employ a gradient elution with mobile phases consisting of an aqueous solution with an ion-pairing agent (e.g., heptafluorobutyric acid) and an organic solvent (e.g., acetonitrile).
 - A high pH mobile phase with ammonium hydroxide and acetonitrile can also be effective for separation.[12]
- Mass Spectrometry:
 - Utilize electrospray ionization (ESI) in positive ion mode.
 - Perform tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM) for quantification.
 - The precursor ion will be the [M+H]+ of 3-Methylnonanedioyl-CoA.
 - A characteristic product ion for acyl-CoAs results from the fragmentation of the phosphopantetheine moiety. A neutral loss of 507 Da is often observed and can be used for profiling.[12]

Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about the acyl-CoA molecule.[14][15]

Key Expected NMR Signals:



Nucleus	Chemical Shift (ppm)	Multiplicity	Assignment
¹ H	~2.5-2.8	t	Protons on the carbon alpha to the thioester carbonyl.
¹ H	~2.2-2.4	m	Protons on the carbon alpha to the free carboxyl group.
¹ H	~0.9-1.0	d	Methyl group protons.
13 C	~195-205	S	Thioester carbonyl carbon.
13C	~175-185	S	Carboxyl carbon.
13 C	~15-25	S	Methyl carbon.

Note: The exact chemical shifts will be influenced by the solvent and the specific conformation of the molecule.

Implications for Drug Development

The characterization of unusual acyl-CoAs like **3-Methylnonanedioyl-CoA** is crucial for drug development for several reasons:

- Metabolism of Xenobiotics: Drugs containing branched-chain aliphatic or dicarboxylic acid moieties may be metabolized to form CoA esters, which could have off-target effects.
- Toxicity: The accumulation of unusual acyl-CoAs can lead to cellular toxicity by sequestering the free coenzyme A pool or by inhibiting enzymes involved in fatty acid and energy metabolism.
- Biomarker Discovery: The presence of **3-Methylnonanedioyl-CoA** or its metabolites in biological fluids could serve as a biomarker for certain metabolic disorders or drug-induced toxicity.



Conclusion

While **3-Methylnonanedioyl-CoA** remains a sparsely characterized molecule, its putative structure allows for a detailed theoretical characterization based on the well-established metabolism of related compounds. This guide provides a framework for its synthesis, identification, and the understanding of its potential metabolic fate. Further experimental investigation is warranted to confirm these hypotheses and to fully elucidate the biological significance of this and other complex acyl-CoA species, particularly in the context of drug metabolism and safety.

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